molecular formula C8H10Cl2N2O B6207745 2-chloro-N-(6-methylpyridin-2-yl)acetamide hydrochloride CAS No. 2694727-78-9

2-chloro-N-(6-methylpyridin-2-yl)acetamide hydrochloride

Cat. No.: B6207745
CAS No.: 2694727-78-9
M. Wt: 221.1
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Description

2-chloro-N-(6-methylpyridin-2-yl)acetamide hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2O and a molecular weight of 221.1. It is also known by its alternative name, CMYA-002

Preparation Methods

The synthesis of 2-chloro-N-(6-methylpyridin-2-yl)acetamide hydrochloride typically involves the reaction of 2-chloro-N-(6-methylpyridin-2-yl)acetamide with hydrochloric acid. The synthetic route can be summarized as follows:

    Starting Materials: 2-chloro-N-(6-methylpyridin-2-yl)acetamide and hydrochloric acid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the hydrochloride salt.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-chloro-N-(6-methylpyridin-2-yl)acetamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of various oxidation states and reduced forms.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the breakdown of the amide bond and the formation of corresponding acids and amines.

Scientific Research Applications

2-chloro-N-(6-methylpyridin-2-yl)acetamide hydrochloride has shown remarkable results in various scientific experiments. Its applications include:

    Chemistry: Used as a precursor in the synthesis of novel pyridine-based derivatives and other heterocyclic compounds.

    Biology: Exhibits antimicrobial activity against various microbial strains, making it a potential candidate for the development of new antibiotics.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-methylpyridin-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in microbial growth and proliferation.

    Interfering with DNA Synthesis: Disrupting the synthesis of DNA in microbial cells, leading to cell death.

    Modulating Cellular Pathways: Affecting various cellular pathways involved in inflammation, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

2-chloro-N-(6-methylpyridin-2-yl)acetamide hydrochloride can be compared with other similar compounds, such as:

    2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide hydrochloride: Similar in structure but with an additional chlorine atom, which may affect its reactivity and biological activity.

    N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives: These compounds have a different heterocyclic scaffold but share similar applications in medicinal chemistry.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

2694727-78-9

Molecular Formula

C8H10Cl2N2O

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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